
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . They also have a role in the development of organic field-effect transistors (OFETs) .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Thiophene derivatives have been reported to have anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene compounds have also been used in the development of anti-psychotic drugs . This opens up the possibility of using our compound in the treatment of various psychiatric disorders.
Anti-Arrhythmic Applications
The anti-arrhythmic properties of thiophene derivatives suggest that our compound could be used in the treatment of irregular heart rhythms.
Anti-Anxiety Applications
Thiophene compounds have been used in the development of anti-anxiety drugs . This suggests that our compound could potentially be used in the treatment of anxiety disorders.
Anti-Fungal Applications
Thiophene derivatives have been reported to have anti-fungal properties . This suggests that our compound could potentially be used in the development of new anti-fungal drugs.
Antioxidant Applications
Thiophene compounds have been used for their antioxidant properties . This opens up the possibility of using our compound in the treatment of diseases caused by oxidative stress.
Anti-Mitotic Applications
Thiophene derivatives have been reported to have anti-mitotic properties . This suggests that our compound could potentially be used in the treatment of diseases caused by abnormal cell division.
Anti-Cancer Applications
Thiophene compounds have been used in the development of anti-cancer drugs . This suggests that our compound could potentially be used in the treatment of various types of cancer.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S3/c22-20(16-9-10-25-13-16)19-8-6-17(26-19)12-21-27(23,24)18-7-5-14-3-1-2-4-15(14)11-18/h5-11,13,20-22H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXHQHIRBMXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)
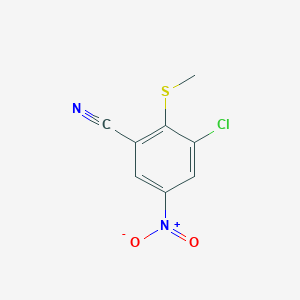
![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)
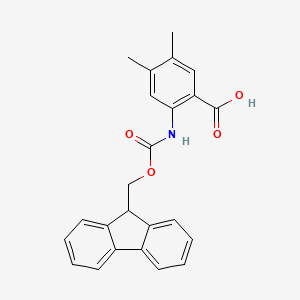
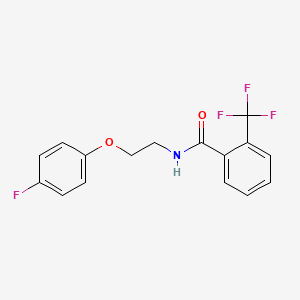
![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)

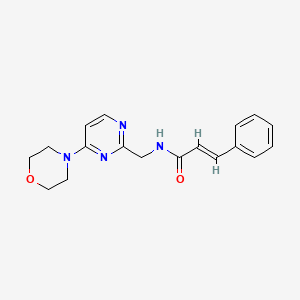
![[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2957759.png)
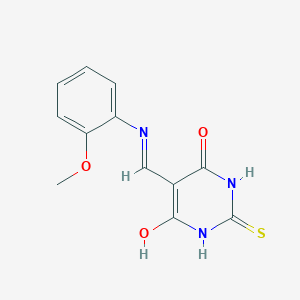
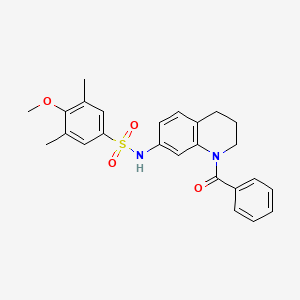

![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)